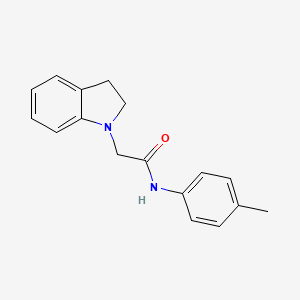
2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as DMTAC, is a chemical compound that belongs to the class of chromenes. This compound has been the subject of numerous scientific studies due to its potential applications in the field of medicine. In
Wissenschaftliche Forschungsanwendungen
2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been found to inhibit the growth of certain bacteria and fungi.
Wirkmechanismus
The mechanism of action of 2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes and proteins involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its high potency and specificity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile. One area of interest is its potential as a treatment for viral infections, such as HIV and hepatitis C. Additionally, this compound may have applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the field of medicine. Its synthesis method has been well-established, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. While its mechanism of action is not fully understood, it has been found to inhibit the growth of certain bacteria and fungi and induce apoptosis in cancer cells. Despite its limitations, this compound has significant potential for future research and development.
Synthesemethoden
The synthesis of 2-amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile involves the condensation of 2-acetylthiophene with malononitrile, followed by cyclization with dimethylformamide dimethyl acetal and ammonium acetate. This method has been successfully used to produce this compound in high yields.
Eigenschaften
IUPAC Name |
2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19(2)10-5-6-11-13(8-10)20-16(18)12(9-17)15(11)14-4-3-7-21-14/h3-8,15H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGVNCPJDOKDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)

![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148718.png)

![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
